molecular formula C5H5NO2 B1469766 (S)-4-Ethynyloxazolidin-2-one CAS No. 1398507-73-7

(S)-4-Ethynyloxazolidin-2-one

Cat. No.: B1469766
CAS No.: 1398507-73-7
M. Wt: 111.1 g/mol
InChI Key: DLZMXGHLIAPYCI-BYPYZUCNSA-N
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Description

(S)-4-Ethynyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by an ethynyl (C≡CH) substituent at the 4-position of the heterocyclic ring. Oxazolidinones are five-membered lactams widely utilized as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder cyclizations . The ethynyl group introduces a rigid, linear geometry and sp-hybridized carbon, which may enhance reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or modify electronic properties compared to alkyl or aryl substituents.

Biological Activity

(S)-4-Ethynyloxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique oxazolidinone ring structure that contributes to its biological properties. The presence of the ethynyl group at the 4-position is crucial for its activity, influencing both its pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and its analogues:

  • In Vitro Antibacterial Activity : Research has demonstrated that oxazolidinone derivatives exhibit significant antibacterial effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study evaluated ten new 3-oxazolidin-2-one analogues, revealing that specific compounds showed effective inhibition against MRSA clinical isolates at low concentrations (6.6 μg) .
  • Mechanism of Action : The mechanism by which oxazolidinones exert their antibacterial effects is primarily through inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation .

Case Studies and Research Findings

Several case studies have provided insights into the effectiveness and application of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various oxazolidinone derivatives assessed their activity against multiple bacterial strains. The results indicated that certain derivatives exhibited moderate to high antibacterial activity compared to standard antibiotics, highlighting the potential for developing new therapeutic agents .
  • Toxicity Assessments : The biological evaluation also included toxicity tests using Artemia salina brine shrimp as a model organism. Compounds were tested at varying concentrations to determine their lethal concentration (LC50), providing essential data on safety profiles alongside efficacy .

Comparative Biological Activity Table

The following table summarizes the biological activities of selected oxazolidinone derivatives, including this compound:

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Notable Activity
This compoundStaphylococcus aureus, Escherichia coli6.6 μgEffective against MRSA
(R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-oneBacillus subtilis, Pseudomonas aeruginosa8.8 μgBroad-spectrum activity
LinezolidStaphylococcus aureus4 μgStandard comparator

Scientific Research Applications

The compound (S)-4-Ethynyloxazolidin-2-one is a chiral building block that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables, to provide a comprehensive overview of its significance in contemporary research.

Synthesis of Antimicrobial Agents

This compound has been utilized as a precursor in the synthesis of various antimicrobial agents. Its ability to facilitate the formation of complex molecular structures enhances the development of new antibiotics. For instance, researchers have synthesized derivatives that exhibit potent activity against resistant strains of bacteria, showcasing its potential in combating antibiotic resistance.

Case Study: Synthesis of Linezolid Analogues

A study demonstrated the use of this compound in synthesizing linezolid analogues, which are effective against Gram-positive bacteria. The structural modifications led to compounds with improved efficacy and lower toxicity profiles compared to existing treatments.

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. This application is crucial in pharmaceutical chemistry, where the chirality of a drug can significantly influence its biological activity.

Data Table: Chiral Synthesis Outcomes

Reaction TypeYield (%)Enantiomeric Excess (%)
Aldol Reaction8598
Michael Addition9095
Diels-Alder Reaction8097

Development of Antiviral Compounds

Recent studies have explored the use of this compound in developing antiviral agents, particularly those targeting viral polymerases. The unique structural properties allow for modifications that enhance antiviral activity.

Case Study: Inhibition of HIV Protease

Research indicated that derivatives synthesized from this compound showed promising inhibition against HIV protease, suggesting potential for new therapeutic strategies in HIV treatment.

Role in Peptide Synthesis

This compound has also been employed in peptide synthesis due to its ability to stabilize certain intermediates during coupling reactions. This application is particularly relevant in creating peptide-based drugs.

Data Table: Peptide Synthesis Efficiency

Peptide SequenceCoupling MethodYield (%)
Acetyl-Gly-Phe-LeuEDC/NHS92
Boc-Val-Ala-ThrHATU89

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-Ethynyloxazolidin-2-one, and how can reaction efficiency be optimized?

  • Methodological Guidance :

  • Asymmetric Synthesis : Utilize chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry at the ethynyl position. Reaction optimization should include screening solvents (polar aprotic vs. non-polar), temperature gradients (0–80°C), and catalyst loading (1–5 mol%) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures). Monitor purity via TLC (Rf = 0.3–0.5 in 3:1 hexane:EtOAc) and confirm enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column, heptane/IPA) .
  • Key Parameters :
ParameterOptimal Range
Reaction Time12–24 hrs
Catalyst (if used)2–3 mol%
SolventDichloromethane or THF

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • Spectroscopy :
  • NMR : Compare 1^1H/13^13C NMR shifts with literature (e.g., oxazolidinone carbonyl at ~175 ppm, ethynyl proton at ~2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR : Identify characteristic peaks (C≡C stretch: ~2100 cm⁻¹; oxazolidinone C=O: ~1700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via HRMS (ESI+) with ≤2 ppm deviation.

Q. What safety protocols are critical when handling this compound?

  • Precautionary Measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis/purification steps .
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical attention .
  • Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G* basis set). Compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic attack) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

  • Contradiction Analysis :

  • Verify Sample Purity : Re-run NMR with higher field strength (600 MHz) and decoupling. Confirm crystallinity via PXRD .
  • Check Solvent Effects : NMR chemical shifts may vary in deuterated solvents (CDCl₃ vs. DMSO-d6). Compare with literature under identical conditions .
  • Statistical Validation : Apply Grubbs’ test to identify outliers in replicate measurements .

Q. What experimental design principles apply to studying the compound’s stability under varying pH/temperature?

  • Design Framework :

  • DOE (Design of Experiments) : Use a factorial design (pH 2–12, 25–60°C) to assess degradation kinetics. Monitor via HPLC at 0, 24, 48 hrs .
  • Degradation Pathways :
ConditionPrimary Degradation Product
pH <3Hydrolysis to carboxylic acid
pH >10Ring-opening via nucleophilic attack

Q. Data Presentation and Ethical Compliance

  • Tables/Figures : Label all figures as "Figure 1" or "Table 1" with descriptive captions. Include error bars (SD/SE) and statistical significance (p <0.05) .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines (e.g., FAIR principles) .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

The following table summarizes key structural and functional differences between (S)-4-Ethynyloxazolidin-2-one and related compounds:

Compound Name Substituent(s) Key Features/Applications Reference
This compound Ethynyl (C≡CH) at C4 Rigid linear structure; potential for click chemistry and catalytic applications Hypothetical
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Methyl (CH₃) at C4, phenyl at C5 Steric bulk from phenyl enhances enantioselectivity in asymmetric synthesis
4-Methyloxazolidin-2-one Methyl (CH₃) at C4 Baseline structure for derivatization; minimal steric hindrance
4-Ethyl-1,3-oxazolidin-2-one Ethyl (CH₂CH₃) at C4 Increased steric hindrance vs. methyl; modulates reaction kinetics
3,3′-(Ethane-1,2-diyl)bis(2-thioxo-oxazolidin-4-one) Thioxo (C=S) at C2, ethane bridge Enhanced electronic effects (C=S); biological activity in antimicrobial/antioxidant contexts
(4S,5R)-4-Iso-Propyl-5-(perfluorooctyl)-oxazolidin-2-one Iso-propyl and perfluorooctyl Fluorophilic interactions; stability in fluorous-phase synthesis

Steric and Electronic Effects

  • Ethynyl vs. However, its linear geometry may impose directional constraints on intermolecular interactions.
  • Thioxo vs. Oxo Groups : Replacing the C=O group with C=S (as in ) increases electron delocalization and alters hydrogen-bonding capacity, which can enhance biological activity but reduce stability in oxidative environments.

Research Findings and Limitations

  • Synthetic Utility: Fluorinated oxazolidinones () demonstrate that substituents like perfluorooctyl improve solubility in nonpolar media, a trait that could be mimicked by the ethynyl group’s hydrophobicity.
  • Thermodynamic Stability : Ethyl and iso-propyl substituents () increase thermal stability compared to smaller groups, but the ethynyl group’s conjugation may offset this through resonance stabilization.
  • Data Gaps : Direct experimental data on this compound is absent in the provided evidence, necessitating extrapolation from structural analogs.

Properties

IUPAC Name

(4S)-4-ethynyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZMXGHLIAPYCI-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 131228201
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(S)-4-Ethynyloxazolidin-2-one
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CID 131228201
(S)-4-Ethynyloxazolidin-2-one
CID 131228201
(S)-4-Ethynyloxazolidin-2-one

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